2-Chloro-5-(trifluoromethyl)benzonitrile

Description

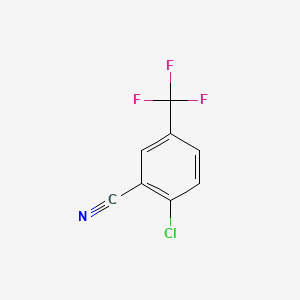

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCISFYAQKHOWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059815 | |

| Record name | Benzonitrile, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-87-0 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-chloro-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Chloro-5-(trifluoromethyl)benzonitrile

The synthesis of this compound is predominantly achieved through the Sandmeyer reaction, a reliable method for converting aromatic amines into various functional groups. Additionally, transformations involving benzoic acid derivatives provide an alternative route.

The most prominent and well-documented method for producing this compound is the Sandmeyer reaction, which utilizes 2-chloro-5-(trifluoromethyl)aniline as the starting material. nih.goviucr.org This reaction is a cornerstone of aromatic chemistry, allowing for the substitution of an amino group via a diazonium salt intermediate. researchgate.netresearchgate.net

The process begins with the diazotization of 2-chloro-5-(trifluoromethyl)aniline. This is typically achieved by reacting the aniline (B41778) with sodium nitrite (B80452) in the presence of a strong acid, such as aqueous sulfuric acid, at low temperatures (below 3 °C) to form the corresponding diazonium salt. iucr.org This intermediate is highly reactive and is generally used immediately without isolation.

The subsequent step is the cyanation of the diazonium salt. This is accomplished by reacting the freshly prepared diazonium salt with a mixture of copper(I) cyanide and sodium cyanide. iucr.org The copper(I) salt is crucial as a catalyst or reagent in this radical-nucleophilic aromatic substitution. researchgate.netresearchgate.net The reaction mixture often includes sodium carbonate to manage the acidity. iucr.org This transformation effectively replaces the diazonium group with a nitrile (cyano) group, yielding the final product, this compound. iucr.org

A typical laboratory-scale procedure involves the following steps:

Dissolving 2-chloro-5-(trifluoromethyl)aniline in aqueous sulfuric acid and cooling the solution. iucr.org

Adding toluene (B28343) to the mixture. iucr.org

Slowly adding a solution of sodium nitrite in water while maintaining a temperature below 3 °C to form the diazonium salt. iucr.org

In a separate vessel, preparing a solution of copper(I) cyanide and sodium cyanide in water. iucr.org

Adding the cold diazonium salt solution to the cyanide solution, which results in the formation of this compound. iucr.org

Table 1: Reagents and Conditions for Sandmeyer Reaction

| Step | Reagent/Reactant | Solvent/Medium | Key Conditions | Purpose |

|---|---|---|---|---|

| Diazotization | 2-chloro-5-(trifluoromethyl)aniline, Sodium nitrite | Aqueous Sulfuric Acid, Toluene | < 3 °C | Formation of Aryl Diazonium Salt |

| Cyanation | Aryl Diazonium Salt, Copper(I) cyanide, Sodium cyanide | Water | Controlled addition | Substitution of Diazonium Group with Nitrile |

The Sandmeyer reaction, while effective, presents significant safety challenges, particularly during scale-up. The diazotization step involves the formation of thermally unstable diazonium salts, which can decompose exothermically and potentially explosively if not handled under strict temperature control. bldpharm.com The use of large quantities of toxic cyanide salts (copper cyanide and sodium cyanide) also necessitates stringent safety protocols to prevent exposure and ensure proper waste disposal. nih.gov

To address these issues, a safety evaluation is crucial before any scale-up. nih.gov This involves studying the reaction's thermal stability and identifying potential hazards. bldpharm.com Process improvements for industrial production focus on creating a safer working environment and increasing productivity. nih.goviucr.org One such improvement is conducting the reaction in closed, non-pressurized vessels to minimize operator exposure to hazardous materials. iucr.org The development of continuous flow processes is another strategy to mitigate risks, as it involves handling only small amounts of hazardous intermediates at any given time. bldpharm.com A successfully scaled-up and safety-evaluated process can significantly reduce batch time and increase production capacity. iucr.org

Beyond the Sandmeyer reaction, this compound can be conceptualized through functional group transformations of related precursors.

An alternative synthetic approach starts from 2-chloro-5-(trifluoromethyl)benzoic acid. This pathway involves a two-step functional group transformation. First, the carboxylic acid is converted into its corresponding primary amide, 2-chloro-5-(trifluoromethyl)benzamide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride, followed by a reaction with ammonia (B1221849).

In the second step, the primary amide undergoes dehydration to yield the target nitrile. This is a standard method for nitrile synthesis, employing various dehydrating agents such as phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride. While this route is less commonly cited in the literature specifically for this compound compared to the Sandmeyer reaction, it represents a fundamental and viable synthetic strategy in organic chemistry.

This compound serves as a precursor itself in further chemical syntheses. A notable reaction is its nitration to form 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. google.com This transformation is accomplished by reacting this compound with a nitrating acid mixture, which typically consists of nitric acid and sulfuric acid. google.com In this process, the nitrile group is hydrolyzed to a carboxylic acid group, and a nitro group is introduced onto the aromatic ring. This product is a valuable precursor for the synthesis of antitubercular agents like benzothiazinones. google.com

Table 2: Functional Group Transformations

| Starting Material | Reagents | Product | Transformation Type |

|---|---|---|---|

| 2-chloro-5-(trifluoromethyl)aniline | 1. NaNO₂, H₂SO₄2. CuCN, NaCN | This compound | Sandmeyer Reaction (Diazotization/Cyanation) |

| 2-chloro-5-(trifluoromethyl)benzoic acid | 1. SOCl₂2. NH₃3. Dehydrating Agent | This compound | Amidation followed by Dehydration |

Precursor-based Syntheses and Functional Group Transformations

Conversion of Carboxylic Acids to Amides (e.g., via thionyl chloride)

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis and represents a key step in the preparation of precursors for various complex molecules. A common and efficient method for this conversion involves the use of thionyl chloride (SOCl₂). rsc.orgresearchgate.net This process generally occurs in a one-pot synthesis, which is advantageous for its simplicity and potential for high yields. rsc.org

The reaction mechanism begins with the activation of the carboxylic acid by thionyl chloride to form a highly reactive acyl chloride intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. This two-step sequence, often performed as a single operation, is effective for a wide range of substrates, including aliphatic, benzylic, and aromatic carboxylic acids, and can be used with both primary and secondary amines. rsc.orgnih.gov

A relevant example is the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) from its corresponding carboxylic acid. nih.goviucr.org In this synthesis, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is treated with thionyl chloride to generate the acid chloride. nih.goviucr.org Subsequent reaction with a concentrated ammonia solution affords the desired amide in good yield. nih.goviucr.org This method is effective even for sterically hindered amines and is compatible with acid-sensitive functional groups, often proceeding with the retention of stereochemical integrity for chiral molecules. rsc.org

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis increasingly relies on advanced strategies and catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis and functionalization of compounds like this compound benefit significantly from these approaches.

Palladium catalysis is a cornerstone of modern synthetic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, such as the chloro-substituent in this compound, are viable substrates for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. nih.govrsc.org These reactions enable the introduction of a wide array of substituents onto the aromatic ring.

For instance, palladium on carbon (Pd/C) has been utilized as a catalyst in reactions involving similar structures. In one synthetic method, 2-chloro-6-trifluoromethyl benzonitrile (B105546) is reacted in the presence of a 5% palladium on carbon catalyst to produce 2-trifluoromethyl benzonitrile. google.com The versatility of palladium catalysis is further demonstrated in the synthesis of nitriles from N-phthaloyl hydrazones, where a palladium catalyst, in conjunction with an N-heterocyclic carbene ligand, is essential for the transformation. rsc.org These examples highlight the potential for palladium-catalyzed methods to be employed in either the synthesis of the core benzonitrile structure or its subsequent modification.

Table 1: Example of Palladium-Catalyzed Reaction Conditions

| Parameter | Condition |

|---|---|

| Starting Material | 2-chloro-6-trifluoromethyl benzonitrile |

| Catalyst | 5% Palladium on carbon |

| Solvent | Tetrahydrofuran |

| Reagents | H₂, Trioctylamine |

| Temperature | 25 °C |

| Pressure | 1.5 atm |

| Product | 2-trifluoromethyl benzonitrile |

Data sourced from a patent describing a similar synthesis. google.com

Achieving regioselectivity in the functionalization of substituted aromatic rings is a significant synthetic challenge. For this compound, the existing substituents—chloro, trifluoromethyl, and nitrile groups—direct incoming electrophiles to specific positions. An example of this is the nitration of this compound using a nitrating acid mixture, which yields 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (following hydrolysis of the nitrile). nih.govresearchgate.net

Beyond classical electrophilic aromatic substitution, modern methods offer alternative strategies for selective C-H functionalization. The nitrile group itself can serve as a directing group to control the position of functionalization. Methodologies have been developed for the meta-selective C-H bond functionalization of aromatic rings using a removable, nitrile-based directing group tethered through a silicon atom. nih.gov This approach allows for the introduction of functional groups at positions that are not easily accessible through traditional methods, thereby expanding the synthetic utility of nitrile-containing aromatic compounds. nih.gov

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org This methodology often employs quaternary ammonium (B1175870) salts, such as cetyl trimethylammonium bromide (CTAB) or other tetraalkylammonium salts, to transport an anionic reagent from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. crdeepjournal.orgnih.govphasetransfercatalysis.com

The application of PTC has been investigated in reactions involving substrates structurally similar to this compound. A detailed kinetic study was performed on the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene, carried out in a toluene/aqueous NaOH system using tetraalkylammonium salts as phase-transfer catalysts. nih.govdntb.gov.ua This study demonstrated that PTC can effectively promote nucleophilic aromatic substitution on the electron-deficient aromatic ring. nih.gov The efficiency of such PTC systems is influenced by several factors, including the structure of the catalyst, the solvent, stirring speed, and temperature. nih.govbiomedres.us

Mechanistic Investigations of Synthesis

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions and improving outcomes.

Kinetic studies provide quantitative insight into reaction rates and mechanisms. The investigation of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under PTC conditions serves as a valuable case study. nih.govdntb.gov.ua The kinetic data from this study were explained by an interfacial mechanism. nih.gov This mechanism proposes that the reaction occurs at the interface between the organic and aqueous phases, involving the deprotonation of the nucleophile precursor at the interface, followed by its extraction into the organic phase, mediated by the catalyst. nih.gov

The study also explored the influence of side reactions, such as the hydrolysis of the substrate, which can lead to catalyst poisoning and affect the yield of the main product. nih.gov By analyzing how reaction rates change with reactant concentrations, catalyst type, and other variables, a detailed picture of the reaction pathway can be constructed. Such mechanistic and kinetic investigations are essential for understanding the thermodynamic landscape of the reaction and for the rational design of more efficient synthetic processes.

Stereochemical aspects

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Its synthesis from achiral precursors does not involve the formation of any stereocenters. Consequently, stereochemical considerations are not applicable to the synthesis of this specific compound.

Role of specific catalysts and their mechanisms in transformations

Catalysts are essential for the efficient synthesis of this compound. The choice of catalyst is intrinsically linked to the synthetic pathway employed.

Copper(I) Catalysis in the Sandmeyer Reaction

In the most common synthetic route, copper(I) salts, particularly copper(I) cyanide (CuCN), act as the catalyst. wikipedia.orgnih.gov The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglscollege.ac.in

The catalytic cycle can be summarized as follows:

Single Electron Transfer (SET): The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. lscollege.ac.in

Formation of an Aryl Radical: This electron transfer results in the reduction of the diazonium salt, leading to the loss of a stable nitrogen molecule (N₂) and the formation of a highly reactive 2-chloro-5-(trifluoromethyl)phenyl radical. The copper(I) is oxidized to copper(II) in this step.

Radical Capture and Product Formation: The aryl radical then reacts with the copper(II) species, which transfers the cyanide ligand to the radical. This step forms the final product, this compound, and regenerates the active copper(I) catalyst, allowing the cycle to continue. lscollege.ac.in

The presence of biaryl byproducts in Sandmeyer reactions provides experimental support for the existence of this radical mechanism. lscollege.ac.in

Palladium Catalysis in Cross-Coupling Reactions

Palladium-catalyzed cyanation represents a significant alternative for the synthesis of aryl nitriles from aryl halides. nih.gov These reactions are mechanistically distinct from the Sandmeyer reaction and typically involve a Pd(0)/Pd(II) catalytic cycle. While not the primary reported method for this specific molecule, the mechanism is well-established for similar transformations.

Key mechanistic steps include:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1,2-dichloro-4-(trifluoromethyl)benzene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation or Ligand Exchange: A cyanide anion from a source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) replaces the halide on the palladium complex. nih.govorganic-chemistry.org

Reductive Elimination: The aryl group and the cyano group are eliminated from the palladium complex as the final product, this compound. This step regenerates the Pd(0) catalyst, which can then enter another cycle. nih.gov

The effectiveness of these palladium catalysts is often enhanced by the use of specific phosphine (B1218219) ligands, which stabilize the palladium complexes and facilitate the key steps of the catalytic cycle. researchgate.net

The following table summarizes the catalysts and reagents involved in the primary synthetic pathway.

| Reaction | Starting Material | Key Reagents | Catalyst | Catalyst Mechanism |

| Sandmeyer Reaction | 2-chloro-5-(trifluoromethyl)aniline | NaNO₂, HCl, CuCN | Copper(I) Cyanide | Radical-Nucleophilic Aromatic Substitution |

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-chloro-5-(trifluoromethyl)benzonitrile is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator. In contrast, the trifluoromethyl (-CF3) and nitrile (-CN) groups are strong electron-withdrawing groups, which are deactivating and meta-directing. The combined effect of these substituents makes the aromatic ring significantly deactivated towards electrophilic attack and directs incoming electrophiles to specific positions.

Nitration reactions and their regioselectivity

The nitration of this compound demonstrates the directing effects of the existing substituents. The chlorine atom directs incoming electrophiles to the ortho (C3) and para (C6) positions, while the meta-directing -CF3 and -CN groups direct towards the C3 and C4 positions relative to their own locations.

In a documented synthesis, this compound is treated with a nitrating acid mixture. The reaction results in the introduction of a nitro group (-NO2) onto the aromatic ring. The observed product is 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This outcome indicates that the nitration occurs at the C3 position. Interestingly, the reaction conditions also lead to the simultaneous hydrolysis of the nitrile group to a carboxylic acid.

The regioselectivity can be rationalized by considering the electronic effects. The position C3 is ortho to the chlorine atom and meta to the trifluoromethyl group. This position is the most favorable for electrophilic attack on a highly deactivated ring, leading to the formation of the 3-nitro derivative.

| Reactant | Reagents | Product | Position of Nitration | Reference |

|---|---|---|---|---|

| This compound | Nitrating acid mixture | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | C3 |

Nucleophilic Substitution Reactions

The presence of strong electron-withdrawing groups (-CF3 and -CN) ortho and para to the chlorine atom activates the ring for nucleophilic aromatic substitution (SNAr).

Replacement of the chlorine atom

The chlorine atom at the C2 position can be displaced by various nucleophiles. The SNAr mechanism is facilitated by the stabilization of the negatively charged intermediate (Meisenheimer complex) by the electron-withdrawing trifluoromethyl and nitrile groups.

For instance, in a related compound, 2-chloro-5-nitrotrifluoromethylbenzene, the chlorine atom is readily displaced by the 2-phenylpropionitrile anion under phase-transfer catalysis conditions to yield 2-(4-nitro-2-trifluoromethylphenyl)-2-phenylpropionitrile. This demonstrates the susceptibility of the C-Cl bond to nucleophilic attack when activated by appropriately positioned electron-withdrawing groups. Such reactions are common for aryl halides that are significantly activated by electron-withdrawing substituents.

Reactions involving the nitrile group (e.g., hydrolysis to amides or carboxylic acids)

The nitrile group (-C≡N) in this compound can undergo hydrolysis under acidic or basic conditions to form a carboxamide or a carboxylic acid. This transformation proceeds via nucleophilic attack of water or hydroxide ion on the electrophilic carbon of the nitrile.

Acid-catalyzed hydrolysis : Heating the nitrile with an acid like hydrochloric acid typically yields the corresponding carboxylic acid.

Base-catalyzed hydrolysis : Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, also produces the carboxylic acid.

As noted previously, the nitration of this compound with a nitrating acid mixture results in the concurrent hydrolysis of the nitrile group to a carboxylic acid, yielding 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.

| Reaction Type | Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Acid-catalyzed | Heat with dilute acid (e.g., HCl) | Amide | Carboxylic Acid | |

| Base-catalyzed | Heat with aqueous base (e.g., NaOH), then acidify | Amide | Carboxylic Acid |

Coupling Reactions

The carbon-chlorine bond in this compound can serve as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this exact molecule are not detailed, related halogenated aromatic compounds are known to participate in such transformations. For example, Sonogashira cross-coupling reactions have been successfully performed on structurally similar multi-halogenated compounds, indicating the potential for this compound to undergo similar reactivity to form more complex molecular architectures.

Cross-coupling reactions for complex molecule synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for several of these transformations. The presence of the strongly electron-withdrawing trifluoromethyl group can enhance the reactivity of the aryl chloride in oxidative addition to the palladium catalyst, a key step in many cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. While specific examples with this compound are not extensively detailed in the reviewed literature, the general principles of Suzuki-Miyaura coupling suggest its applicability. The reaction of this compound with various arylboronic acids would be expected to proceed in the presence of a palladium catalyst and a base to yield substituted biaryl compounds. The trifluoromethyl group is known to be a strong activating group for aryl chlorides in such couplings.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It is a reliable method for the formation of C(sp)-C(sp²) bonds and is widely used in the synthesis of complex molecules. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making the coupling of aryl chlorides like this compound more challenging. However, the use of specialized ligands and reaction conditions can facilitate the coupling of these less reactive substrates.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. This compound can serve as the aryl halide component, reacting with a variety of primary and secondary amines to produce the corresponding N-aryl amine derivatives. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides.

Below is a representative table of potential cross-coupling reactions involving this compound based on established methodologies.

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenyl-5-(trifluoromethyl)benzonitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | 2-(Phenylethynyl)-5-(trifluoromethyl)benzonitrile |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / Ligand / Base | 2-(Phenylamino)-5-(trifluoromethyl)benzonitrile |

Formation of biaryl compounds

The synthesis of biaryl scaffolds is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction is a premier method for the construction of biaryl compounds.

The reaction of this compound with a variety of arylboronic acids, catalyzed by a palladium complex, would lead to the formation of unsymmetrical biaryls. The electronic nature of the substituents on the arylboronic acid can influence the reaction efficiency. Electron-rich and electron-neutral arylboronic acids are generally good coupling partners.

A hypothetical reaction scheme for the synthesis of a biaryl compound from this compound is presented below:

Scheme 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Structural Analysis and Characterization Techniques

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework and the environment of the fluorine atoms in 2-Chloro-5-(trifluoromethyl)benzonitrile. While detailed spectral data is proprietary to chemical suppliers, the availability of ¹H NMR, ¹³C NMR, and Raman spectra has been noted. chemicalbook.com

¹H NMR (Proton NMR) is used to identify the chemical environment of the hydrogen atoms on the aromatic ring. The substitution pattern on the benzene (B151609) ring results in a distinct set of signals, whose chemical shifts and coupling patterns confirm the relative positions of the substituents.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. It is used to detect all unique carbon atoms, including those in the benzene ring, the nitrile group (-C≡N), and the trifluoromethyl group (-CF₃). Quartets can often be observed for carbons near the -CF₃ group due to C-F coupling.

¹⁹F NMR (Fluorine-19 NMR) is highly specific for fluorine-containing compounds. It provides a distinct signal for the trifluoromethyl group, and its chemical shift is indicative of the electronic environment around the -CF₃ group.

| Spectroscopic Technique | Purpose in Characterization |

|---|---|

| ¹H NMR | Determines the number and electronic environment of aromatic protons. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule, including the nitrile and trifluoromethyl carbons. |

| ¹⁹F NMR | Confirms the presence and electronic environment of the trifluoromethyl group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. Key vibrational modes for this compound include:

A sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration.

Absorption bands corresponding to the C-Cl stretching vibration.

Strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group.

Bands related to the C-H and C=C vibrations of the aromatic ring.

The availability of IR spectral data for this compound is documented in chemical catalogs. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular mass of 205.56 g/mol . sigmaaldrich.comscbt.com The technique also provides information about the compound's structure through analysis of its fragmentation patterns upon ionization. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which helps confirm the presence of a chlorine atom in the molecule. libretexts.org The availability of mass spectrometry data for this compound is noted in chemical databases. chemicalbook.com

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. researchgate.net It is particularly effective for observing symmetric vibrations and non-polar bonds. For this compound, the C≡N stretching vibration typically produces a strong and easily identifiable signal in the Raman spectrum. researchgate.net Aromatic ring vibrations also give rise to characteristic Raman bands. The availability of Raman spectral data has been reported. chemicalbook.com

X-ray Diffraction Studies of the Compound and its Derivatives

While the crystal structure of this compound itself is not detailed in the available research, X-ray diffraction studies have been performed on key synthetic precursors derived from it. These studies provide valuable insight into the molecular geometry and intermolecular interactions of closely related structures.

Crystal and Molecular Structures of Synthetic Precursors

Research into new antitubercular agents has led to the synthesis and detailed crystallographic characterization of precursors derived from this compound. nih.goviucr.org Two such precursors are 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), which are obtained by nitration of the parent compound followed by subsequent chemical modifications. iucr.org

The crystal structures reveal that in both the benzoic acid and benzamide (B126) derivatives, the functional groups (carboxy/carboxamide and nitro) are significantly twisted out of the plane of the benzene ring. nih.govresearchgate.net In the case of the benzoic acid, the nitro group is oriented almost perpendicular to the benzene ring plane. nih.goviucr.org

In the solid state, both molecules form hydrogen-bonded dimers. nih.govresearchgate.net The benzoic acid derivative forms O—H⋯O hydrogen-bonded dimers, while the benzamide derivative forms N—H⋯O hydrogen-bonded dimers that extend into primary amide tapes. nih.goviucr.org Furthermore, the trifluoromethyl group in the benzamide derivative exhibits rotational disorder. nih.govresearchgate.net

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Monoclinic | P2₁/c | Forms O—H⋯O hydrogen-bonded dimers; nitro group is nearly perpendicular to the benzene ring. | nih.goviucr.org |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | Monoclinic | P2₁/c | Forms N—H⋯O hydrogen-bonded dimers; trifluoromethyl group exhibits rotational disorder. | nih.goviucr.org |

Analysis of Hydrogen Bonding and Intermolecular Interactions in Solid State

No experimental data from techniques such as X-ray crystallography has been found for this compound. This information is essential for determining the presence and nature of hydrogen bonds and other intermolecular interactions (like halogen bonds or π-stacking) that dictate the compound's solid-state structure. The molecule lacks classical hydrogen bond donors (like -OH or -NH groups), suggesting that any such interactions would be weak, involving the nitrile nitrogen or fluorine atoms as acceptors. However, without crystallographic data, any discussion remains speculative.

Conformational Analysis and Rotational Disorder of Trifluoromethyl Groups

Similarly, there is no available research detailing the conformational analysis or the behavior of the trifluoromethyl (-CF3) group in the solid state of this compound. While rotational disorder of the -CF3 group is a common phenomenon observed in the crystal structures of its derivatives, this is specific to the crystal environment of those particular molecules. iucr.org The rotational barrier and preferred conformation of the -CF3 group in solid this compound have not been reported.

Advanced Applications and Research Directions

Role as a Building Block in Complex Organic Molecule Synthesis

The specific arrangement of functional groups on 2-Chloro-5-(trifluoromethyl)benzonitrile makes it a prized building block for constructing elaborate molecular frameworks. The chlorine atom and the nitrile group offer reactive sites for a variety of chemical transformations, while the trifluoromethyl group imparts unique properties to the final products.

This compound is instrumental in the synthesis of complex fluorinated molecules, primarily because it efficiently incorporates the trifluoromethyl (CF3) group into larger structures. The CF3 group is highly sought after in medicinal chemistry and materials science for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

A prime example of its application is in the synthesis of precursors for the antitubercular agents of the benzothiazinone class. The synthesis begins with the nitration of this compound. This reaction introduces a nitro group onto the benzene (B151609) ring, yielding 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile. This nitrated intermediate is a more complex fluorinated compound that serves as the direct precursor for building the heterocyclic core of these potent drugs.

The compound serves as a key intermediate in the production of various specialty chemicals, including pharmaceuticals and agrochemicals. Its structural features are leveraged to create compounds with enhanced performance characteristics. chemimpex.com For instance, it is a documented key intermediate in the manufacturing of antipsychotic drugs like Fluanxol. acs.org The synthesis of such therapeutic agents highlights the compound's role in producing high-value specialty chemicals where precise molecular architecture is essential for biological activity. Furthermore, its applications extend into the agrochemical industry, where it is used as an intermediate in the formulation of potent herbicides and fungicides. chemimpex.com In materials science, the compound is explored for developing innovative polymers and coatings, where the trifluoromethyl group can contribute to enhanced thermal stability and chemical resistance. chemimpex.com

Intermediacy in Pharmaceutical Research

The most significant applications of this compound are found in pharmaceutical research and development, where it functions as a critical intermediate in the synthesis of novel drug candidates.

This compound is a crucial starting material for a promising class of new antitubercular agents known as 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). Two of the most advanced candidates in this class, BTZ043 and PBTZ169 (Macozinone), have progressed to clinical trials.

The synthetic pathway to these drugs begins with this compound. The first step involves a nitration reaction, which yields 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (after hydrolysis of the nitrile group). This intermediate contains the necessary substituents—chloro, nitro, and trifluoromethyl groups—correctly positioned on the benzene ring for the subsequent construction of the thiazinone ring system that forms the core of the BTZ drugs. The presence of the trifluoromethyl group, originating from the initial building block, is essential for the potent activity of these antitubercular agents.

Production of Anticoccidial Agents

This compound serves as a key precursor in the synthesis of compounds investigated for their effectiveness against coccidiosis, a significant parasitic disease in livestock. nih.gov Research dating back several decades identified trifluoromethylbenzamides, derivatives of this compound, as potential anticoccidial agents. nih.govresearchgate.net The synthesis pathway involves the conversion of this compound into intermediates that are then used to build more complex molecules with therapeutic potential. For instance, it can be nitrated to form 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a direct precursor to compounds that have been explored for various biological activities. nih.gov This foundational role highlights the compound's importance in the ongoing search for new and effective treatments to manage coccidiosis in the agricultural sector. nih.govnih.gov

Applications in Agrochemical Research

Development of Pesticides, Herbicides, and Fungicides

The unique chemical structure of this compound, featuring both a trifluoromethyl group and a chlorine atom, makes it a valuable intermediate in the agrochemical industry. chemimpex.com It is a versatile building block for creating a range of products designed for crop protection, including pesticides, herbicides, and fungicides. chemimpex.com The trifluoromethyl group is known to enhance the biological activity and metabolic stability of molecules, making the resulting agrochemicals more potent and effective. chemimpex.com

The compound's utility is demonstrated in its role as a precursor for various active ingredients. For example, related benzonitrile (B105546) structures are central to the synthesis of certain herbicides. google.com Furthermore, the broader class of trifluoromethyl- and chloro-substituted aromatic compounds has been extensively studied in the development of fungicides. A metabolite of the fungicide fluopyram, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid, shares structural similarities and has been studied for its effects on plant growth, indicating the significance of this chemical scaffold in fungicidal research. nih.gov

Table 1: Agrochemical Applications of this compound

| Agrochemical Class | Role of this compound | Key Structural Features Contributed |

| Pesticides | Intermediate in synthesis | Trifluoromethyl group, Chloro-substituted aromatic ring |

| Herbicides | Precursor to active ingredients | Benzonitrile moiety, Halogen and CF3 substitution |

| Fungicides | Building block for fungicidal compounds | Enhances metabolic stability and biological activity |

Catalysis in Chemical Reactions

Use as a Catalyst or Precursor for Catalysts

This compound and its derivatives are utilized in various catalytic processes, primarily as reactants or precursors in reactions that require catalysis. In phase-transfer catalysis (PTC), a methodology widely used in organic synthesis, related compounds like 2-chloro-5-nitrotrifluoromethylbenzene undergo reactions facilitated by tetraalkylammonium salts which act as catalysts to shuttle reactants between different phases. nih.govgoogle.com

Moreover, benzonitriles, in general, are substrates for metal-catalyzed reactions. For instance, low-valent titanium complexes, generated from precursors like TiCl4(thf)2 and magnesium, have been shown to catalyze the cyclotrimerization of benzonitriles to form 2,4,6‐triaryl‐1,3,5‐triazines. researchgate.net While not a catalyst itself, this compound can serve as a substrate in such catalytic systems to produce highly functionalized triazine compounds.

Electrophilic Reagent in Specific Catalytic Processes

While the electron-withdrawing nature of the nitrile and trifluoromethyl groups deactivates the aromatic ring towards electrophilic attack, the molecule can be involved in reactions where it or its derivatives act as an electrophile. More commonly, related fluorinated compounds are precursors to potent electrophilic reagents. For instance, hypervalent iodine(III) compounds are used as electrophilic reagents to transfer groups like trifluoromethyl (-CF3) or trifluoromethylthio (-SCF3). acs.orgnih.gov

In the context of iodination, electrophilic iodine reagents (I+ equivalents) are used to iodinate aromatic rings. acsgcipr.org The direct use of this compound as an electrophilic reagent in iodination is not a typical application. Instead, it would more likely undergo nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile.

Emerging Research Areas

Current research is expanding the applications of this compound beyond its traditional role in agrochemicals. One of the most significant emerging areas is its use as a precursor in the synthesis of novel pharmaceuticals. It is a key starting material for producing 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a highly promising new class of antitubercular agents that have entered clinical trials. nih.govresearchgate.net

The compound's unique properties also make it valuable in materials science. chemimpex.com It serves as a building block for the development of advanced materials, specialty chemicals, and innovative polymers and coatings. The incorporation of the trifluoromethyl group can enhance material properties such as chemical resistance and durability. chemimpex.com Furthermore, it plays a role in the synthesis of various fluorinated compounds that are important in diverse applications. chemimpex.com

Table 2: Emerging Research Applications

| Research Area | Specific Application | Potential Impact |

| Pharmaceuticals | Precursor for antitubercular agents (Benzothiazinones) | Development of new treatments for tuberculosis |

| Materials Science | Building block for specialty polymers and coatings | Creation of materials with enhanced durability and chemical resistance |

| Organic Synthesis | Intermediate for advanced materials and specialty chemicals | Production of novel compounds with unique performance characteristics |

Materials Science Applications

The distinct properties imparted by the trifluoromethyl group have positioned this compound and its isomers as compounds of interest in materials science, particularly for high-performance applications.

High-Voltage Lithium-Ion Batteries

Research into electrolyte additives for high-voltage lithium-ion batteries has identified trifluoromethyl-benzonitrile derivatives as promising candidates for improving battery performance. Studies on isomers like 4-(trifluoromethyl)benzonitrile (B42179) have shown that these additives can significantly enhance the cycling stability of cathodes such as LiNi0.5Mn1.5O4. researchgate.net The proposed mechanism involves the additive being preferentially oxidized on the cathode surface to form a stable and low-impedance protective film. researchgate.net This cathode electrolyte interphase (CEI) layer effectively prevents the direct contact and subsequent oxidative decomposition of the bulk electrolyte solvent on the high-voltage cathode surface. researchgate.net

Table 1: Performance Improvement with Trifluoromethyl Benzonitrile Additives in Li-ion Batteries

| Additive | Concentration | Key Finding | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)-benzonitrile | Not specified | Significantly improves cycle performance of LiNi0.5Mn1.5O4 cathode. | researchgate.net |

| 2-Trifluoromethyl benzonitrile (2-TB) | 0.5% | Forms a dense and stable protective film on the cathode. | nyu.edu |

Note: Data for Adiponitrile is included to show the general effectiveness of nitrile compounds as electrolyte additives.

Specialty Polymers and Coatings

As a versatile chemical building block, this compound holds potential for the development of innovative and specialty polymers and coatings. chemimpex.com The presence of the trifluoromethyl group can enhance properties such as thermal stability, chemical resistance, and lipophilicity in the resulting polymer structures. chemimpex.com The nitrile group can also be chemically modified or participate in polymerization reactions. While specific polymers derived directly from this compound are not extensively documented in current literature, its role as a synthetic intermediate suggests its utility in creating monomers for high-performance materials. chemimpex.com

PET Imaging Radioligand Development

In the field of medical diagnostics, Positron Emission Tomography (PET) imaging requires highly specific radioligands, often labeled with the radionuclide fluorine-18 (B77423) (18F). nih.gov Benzonitrile derivatives are frequently used as key precursors and structural motifs in the synthesis of these complex imaging agents. nih.govacs.org

The synthesis of PET radiotracers often involves multi-step processes to build a molecule that can selectively bind to a biological target, such as a receptor or enzyme in the brain. radiologykey.comnih.gov For example, a benzonitrile derivative, 2-(2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl) benzonitrile, serves as a core component for a novel 18F-labeled PET tracer designed for imaging AMPA receptors. nih.gov Similarly, another complex benzonitrile, 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, was synthesized and labeled with 18F to create a high-affinity radioligand for imaging metabotropic glutamate (B1630785) subtype-5 receptors. acs.org

While this compound is not the final radioligand itself, its chemical structure makes it a valuable starting material or intermediate. It has been documented as a precursor in the synthesis of other biologically active molecules, such as antitubercular agents. nih.gov This demonstrates its utility as a versatile building block in medicinal chemistry, a foundational discipline for the development of novel PET radioligands. nih.gov

Computational Chemistry and Theoretical Studies

Computational methods are powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental research. This compound and related structures are subjects of such theoretical investigations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules. nih.govnih.gov Studies on structurally similar compounds, such as 2-amino-5-chloro benzonitrile and 2-fluoro-5-methylbenzonitrile, demonstrate the application of DFT in this chemical class. nih.govresearchgate.net

These calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can accurately predict geometrical parameters (bond lengths and angles) and vibrational spectra (FT-IR and Raman) that are in good agreement with experimental data. nih.govresearchgate.net Furthermore, DFT is used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic transitions. nih.gov

Table 2: Parameters Typically Studied via DFT for Benzonitrile Derivatives

| Parameter | Information Gained | Common Method/Basis Set | Reference |

|---|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | B3LYP / 6-311G(d,p) | nih.gov |

| Vibrational Frequencies | Predicted FT-IR and Raman spectra for structural confirmation | B3LYP / 6-311++G(d,p) | nih.govresearchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

While specific docking studies on this compound are not widely published, the methodology is routinely applied to its derivatives or related molecular classes. For instance, docking simulations are used to evaluate how benzimidazole (B57391) or benzamide (B126) derivatives bind to the active sites of proteins like EGFR or bacterial enzymes. mdpi.comukm.my These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding affinity, and they identify key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. ukm.my Such in silico analyses would be a critical first step in evaluating the potential of this compound or its derivatives as inhibitors for specific biological targets.

Future Perspectives and Research Challenges

Development of More Sustainable Synthetic Methodologies

The traditional synthesis of 2-chloro-5-(trifluoromethyl)benzonitrile, such as the Sandmeyer reaction involving 2-chloro-5-(trifluoromethyl)aniline, often utilizes stoichiometric reagents and can generate significant waste streams. sigmaaldrich.comchemicalbook.com The future of its production hinges on the adoption of green chemistry principles to enhance environmental benignity and process efficiency. psu.eduprimescholars.com

Key research areas include:

Catalytic Approaches: There is a growing need to replace classical stoichiometric cyanations with more sustainable catalytic methods. Transition metal-catalyzed cyanation of aryl halides is a well-established field, and developing a process that efficiently couples a suitable precursor with a cyanide source using catalysts like palladium or nickel could reduce waste and improve atom economy. researchgate.netnumberanalytics.com

Flow Chemistry: Continuous flow technology offers a safer and more efficient alternative to batch processing for handling potentially hazardous reagents and exothermic reactions. acs.orgresearchgate.net Developing a flow-based synthesis for this compound could enable better control over reaction parameters, improve yield, and minimize risks associated with thermal runaway or toxic reagent exposure.

Alternative Reagents and Solvents: Research into replacing hazardous reagents and solvents is a cornerstone of green chemistry. Future synthetic routes could explore catalyst-free C-H trifluoromethylation strategies or the use of greener solvents like ionic liquids or water-acetonitrile mixtures to reduce environmental impact. rsc.org

| Sustainable Strategy | Potential Advantages | Research Focus |

| Transition Metal Catalysis | Higher efficiency, lower waste, milder reaction conditions. numberanalytics.com | Development of robust and recyclable catalysts for cyanation. |

| Continuous Flow Synthesis | Enhanced safety, better process control, improved scalability. researchgate.net | Reactor design and optimization for multi-step synthesis. |

| Green Reagents/Solvents | Reduced environmental footprint, minimized toxic waste. primescholars.comrsc.org | Exploring bio-based solvents and catalyst-free reaction pathways. |

Exploration of Novel Reactivities and Derivatizations

While this compound is primarily used as an intermediate, its full synthetic potential remains an active area of exploration. The molecule possesses three distinct functional handles—the nitrile, the chlorine atom, and the trifluoromethyl-activated aromatic ring—each offering unique opportunities for derivatization.

Nitrile Group Transformations: The cyano group is exceptionally versatile. researchgate.netresearchgate.netnih.gov Beyond its role as a precursor to amides and carboxylic acids, it can participate in cycloaddition reactions to form heterocycles like tetrazoles or triazines. researchgate.net It can also act as a directing group for C-H functionalization at the adjacent ortho position, opening pathways to novel substitution patterns. nih.gov

Cross-Coupling Reactions: The chloro substituent is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. nih.govsoton.ac.ukrsc.org Research into chemoselective couplings is particularly relevant, allowing for the targeted functionalization of the C-Cl bond while preserving other reactive sites on a complex molecule. nih.gov The electron-withdrawing nature of the trifluoromethyl and nitrile groups enhances the reactivity of the C-Cl bond towards oxidative addition, a key step in many catalytic cycles. nih.gov

Radical Chemistry: The trifluoromethyl group can influence radical reactions. Recent advancements in photoredox catalysis enable novel transformations, such as the radical-mediated addition to alkenes or the functionalization of C-H bonds, which could be applied to derivatives of this compound. mdpi.comacs.orgrsc.org

| Functional Group | Reactivity | Potential Derivatizations |

| Cyano (-CN) | Nucleophilic addition, cycloaddition, directing group. nih.gov | Amides, carboxylic acids, amines, tetrazoles, triazines, ortho-functionalized aromatics. researchgate.netresearchgate.net |

| Chloro (-Cl) | Nucleophilic aromatic substitution, oxidative addition. nih.gov | Biaryls (Suzuki), alkynes (Sonogashira), amines (Buchwald-Hartwig), ethers, thioethers. soton.ac.ukrsc.org |

| Aromatic Ring | Electrophilic aromatic substitution (directed by substituents). | Nitration (as demonstrated for antitubercular precursors), further halogenation. nih.gov |

Targeted Applications in Drug Discovery and Materials Innovation

The unique electronic properties conferred by the trifluoromethyl and chloro substituents make this compound a valuable scaffold for creating molecules with enhanced performance characteristics. chemimpex.comnbinno.com

Drug Discovery: The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. Future research will likely focus on using this building block to synthesize novel classes of therapeutic agents beyond its established use in precursors for anti-inflammatory and antitubercular drugs. nih.govchemimpex.comresearchgate.net Its derivatives could be explored as inhibitors for new biological targets or as scaffolds in fragment-based drug design libraries.

Materials Innovation: In materials science, the incorporation of fluorinated moieties can enhance thermal stability, chemical resistance, and hydrophobicity. nbinno.com There is potential to use this compound as a monomer or precursor for high-performance polymers, liquid crystals, or organic electronic materials. Its derivatization could lead to materials with tailored optical or electronic properties for applications in coatings, membranes, or semiconductor devices. chemimpex.com

| Application Area | Key Attributes Conferred by the Scaffold | Future Research Directions |

| Drug Discovery | Enhanced metabolic stability, increased lipophilicity, improved target binding. chemimpex.com | Synthesis of novel kinase inhibitors, protease inhibitors, and central nervous system agents. |

| Agrochemicals | Increased biological activity and stability. chemimpex.com | Development of next-generation herbicides and fungicides with improved efficacy and environmental profiles. |

| Materials Science | High thermal stability, chemical resistance, unique electronic properties. nbinno.com | Creation of advanced fluoropolymers, organic light-emitting diode (OLED) materials, and specialty coatings. |

Addressing Environmental and Safety Aspects in Research

As with many organofluorine compounds, the environmental fate and toxicological profile of this compound and its derivatives are critical areas for future research. The strength of the carbon-fluorine bond often leads to environmental persistence. mdpi.comitrcweb.org

Environmental Fate and Degradation: The trifluoromethyl group is generally resistant to degradation. researchgate.net Research is needed to understand the environmental persistence, bioaccumulation potential, and long-term fate of this compound. Studies on its potential to transform into problematic pollutants, such as trifluoroacetic acid (TFA), under various environmental conditions (e.g., photolysis, microbial action) are crucial. confex.comrsc.org Investigating biodegradation pathways, particularly under anaerobic conditions which have shown promise for other halogenated compounds, could reveal mechanisms for its environmental breakdown. researchgate.net

Toxicology and Hazard Reduction: The compound is classified as toxic and an irritant. chemicalbook.com A deeper understanding of its mechanism of toxicity is required. Future research should aim to design derivatives with reduced toxicity while retaining desired functional properties. This involves structure-activity relationship studies that correlate specific structural features with toxicological endpoints.

Safe Handling Protocols: Given its hazardous nature, developing and disseminating robust safety protocols is essential. numberanalytics.com This includes guidelines for personal protective equipment (PPE), engineering controls like fume hoods, and emergency procedures for spills or exposure. acs.orgpurdue.eduwisc.edu Research into safer, solid-state forms or encapsulated formulations could mitigate risks during handling and transport. scbt.com

| Area of Concern | Research Challenge | Mitigation and Research Focus |

| Environmental Persistence | The C-F bond is highly stable, leading to potential bioaccumulation. mdpi.com | Study of abiotic and biotic degradation pathways (e.g., photolysis, microbial metabolism). mdpi.comconfex.com |

| Formation of Pollutants | Potential to form persistent trifluoroacetic acid (TFA). rsc.org | Analysis of transformation products under environmentally relevant conditions. |

| Human Toxicity | Classified as toxic if swallowed and an irritant to skin, eyes, and respiratory system. sigmaaldrich.com | Mechanistic toxicology studies; design of less hazardous analogues. |

| Handling and Exposure | Risk of exposure during synthesis and use. | Development of advanced engineering controls, closed-system transfers, and safer formulations. acs.org |

Q & A

Q. What are the critical safety protocols for handling and storing 2-chloro-5-(trifluoromethyl)benzonitrile in laboratory settings?

Answer:

- Handling:

- Use in a well-ventilated area with fume hoods to avoid inhalation of dust or vapors .

- Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust generation is likely .

- Avoid contact with acids, bases, or oxidizing agents to prevent reactions releasing toxic gases (e.g., HCN) .

- Storage:

- Store in sealed, labeled containers made of chemically resistant materials (e.g., lined metal or polyliner drums) .

- Keep in a cool, dry area away from incompatible substances (e.g., strong acids, oxidizers) and foodstuffs .

- Regularly inspect containers for leaks or residual dust, which may pose explosion risks .

Q. Which physicochemical properties of this compound are most critical for experimental design?

Answer:

- Key Properties:

- Low water solubility (sinks in water), necessitating organic solvents (e.g., DMF, THF) for dissolution .

- Stability under inert conditions but reactive with acids, bases, and metals, requiring careful selection of reaction media .

- Solid-state dust explosivity (MEC: 420 microns), mandating dust control measures (e.g., wet handling, spark-free equipment) .

- Implications:

Q. How should researchers manage waste and environmental risks associated with this compound?

Answer:

- Waste Disposal:

- Collect all waste in designated containers labeled for hazardous organic cyanides.

- Follow EPA guidelines (D003 code for reactive waste) and local regulations for incineration or landfill disposal .

- Environmental Mitigation:

- Avoid release into water systems due to aquatic toxicity (LC50 < 1 mg/L for fish). Use secondary containment for spills .

- Treat contaminated water via activated carbon filtration or chemical oxidation before disposal .

Advanced Research Questions

Q. How can this compound be utilized in nickel-catalyzed reductive alkylation reactions?

Answer:

- Methodology (from ):

- Reaction Setup: Combine this compound (1.0 equiv) with an alkyl bromide (1.25 equiv), Ni catalyst (5 mol%), and ligand (e.g., 4,4’-dimethoxy-2,2’-bipyridine) in anhydrous THF .

- Conditions: Heat at 80°C under argon for 18 hours. Monitor via TLC or GC-MS.

- Workup: Purify via column chromatography (hexanes:ether = 7:3) to isolate the alkylated product (yield: 76–80%) .

- Optimization Tips:

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

Answer:

- Techniques:

- Vibrational Spectroscopy (FT-IR/Raman): Identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C-Cl at 550–600 cm⁻¹) and confirm substitution patterns .

- NMR: Use -NMR to resolve trifluoromethyl signals (δ ~ -60 ppm) and -NMR for nitrile carbon (δ ~ 115 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (m/z 219.99 for [M+H]⁺) and fragmentation pathways .

Q. How does the compound’s stability vary under different experimental conditions?

Answer:

- Thermal Stability:

- pH Sensitivity:

- Hydrolyzes in acidic/basic media to form carboxylic acids or salts. For example, in H₂SO₄, releases HCN gas .

- Light/Storage:

Q. How can contradictions in toxicological data (e.g., cumulative effects) be addressed in risk assessments?

Answer:

Q. What experimental designs minimize hazardous byproducts during its use in synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.